molecular formula C13H16O2 B8614236 1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone

1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone

Cat. No.: B8614236
M. Wt: 204.26 g/mol
InChI Key: JSIFVBSATSDFRY-UHFFFAOYSA-N
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Description

1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone is an organic compound with a unique structure characterized by a cyclopropylmethoxy group attached to a methylphenyl ring

Preparation Methods

The synthesis of 1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and cyclopropylmethanol.

    Reaction Conditions: The key steps involve the formation of the cyclopropylmethoxy group and its attachment to the methylphenyl ring. This can be achieved through etherification reactions under basic conditions.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone can be compared with similar compounds:

    Similar Compounds: Compounds such as 1-(4-Cyclopropylmethoxy-2-methylphenyl)-2-methylpropan-1-ol and 1-(4-Cyclopropylmethoxy-2-methylphenyl)-2-phenylethanol share structural similarities.

    Uniqueness: The presence of the cyclopropylmethoxy group and the specific arrangement of functional groups make this compound unique in its reactivity and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-[4-(cyclopropylmethoxy)-2-methylphenyl]ethanone

InChI

InChI=1S/C13H16O2/c1-9-7-12(15-8-11-3-4-11)5-6-13(9)10(2)14/h5-7,11H,3-4,8H2,1-2H3

InChI Key

JSIFVBSATSDFRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CC2)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Starting from commercially available 1-(4-hydroxy-2-methyl-phenyl)-ethanone and bromomethyl-cyclopropane the title compound is obtained as pale yellow oil.
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